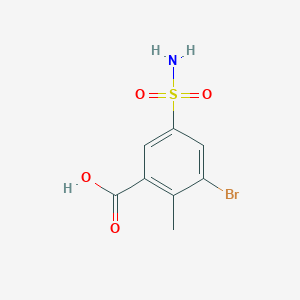

3-Bromo-2-methyl-5-sulfamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-methyl-5-sulfamoylbenzoic acid (CAS: 1335523-82-4) is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a sulfamoyl (-SO₂NH₂) group at the 5-position. However, it is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of the sulfamoyl group. One common method includes:

Bromination: 2-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

Sulfamoylation: The brominated product is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-2-methyl-5-sulfamoylbenzoic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfonic acids or reduction reactions to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

- Substituted benzoic acids, sulfonic acids, and amines are some of the major products formed from these reactions.

Scientific Research Applications

Chemistry: 3-Bromo-2-methyl-5-sulfamoylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a building block for the synthesis of drug candidates.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the following table compares 3-bromo-2-methyl-5-sulfamoylbenzoic acid with structurally related benzoic acid derivatives:

Key Observations:

Substituent Position and Reactivity : The position of the bromine and sulfamoyl groups significantly impacts reactivity. For example, 5-Bromo-2-(methylsulfonyl)benzoic acid (CAS: 146431-33-6) exhibits higher polarity due to the electron-withdrawing sulfone group at the 2-position, whereas this compound’s sulfamoyl group may confer hydrogen-bonding capacity for enzyme interactions .

Functional Group Variations : Replacing sulfamoyl (-SO₂NH₂) with methylsulfonyl (-SO₂CH₃) or trifluoromethoxy (-OCF₃) alters solubility and biological activity. Methylsulfonyl derivatives (e.g., 146431-33-6) are more stable under acidic conditions compared to sulfamoyl analogs .

Amino vs. Sulfamoyl Groups: The amine-substituted analog (206548-13-2) lacks the sulfamoyl moiety, making it less suited for targeting sulfonamide-sensitive enzymes but more reactive in coupling reactions .

Biological Activity

3-Bromo-2-methyl-5-sulfamoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest possible interactions with various biological targets, including enzymes involved in cancer progression and other pathological conditions.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a bromine substituent, a methyl group, and a sulfamoyl functional group. This combination may enhance its affinity towards specific biological targets, particularly carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the significance of carbonic anhydrase IX (CAIX) as a therapeutic target in cancer treatment. CAIX is overexpressed in various solid tumors and plays a crucial role in regulating the tumor microenvironment. Compounds designed to inhibit CAIX have shown promise in limiting tumor invasion and metastasis. For instance, derivatives of sulfamoylbenzoic acids have demonstrated high binding affinities to CAIX, with some exhibiting Kd values as low as 0.12 nM, indicating strong potential for anticancer applications .

Inhibition Studies

The inhibition potency of this compound can be assessed using various assays. For example, studies involving methyl 5-sulfamoyl-benzoates have shown that modifications in the benzenesulfonamide ring significantly affect binding affinities to CA isozymes. The structure-activity relationship (SAR) analysis indicates that specific substitutions can lead to enhanced selectivity and potency against CAIX compared to other isoforms .

Study on Sulfamoyl Compounds

A comprehensive evaluation of sulfamoyl compounds indicated that those with specific structural modifications exhibited notable inhibitory activity against CAIX. For instance, a study reported that certain methyl 5-sulfamoyl-benzoates displayed an intrinsic dissociation constant reaching 0.08 pM, showcasing their potential as effective anticancer agents .

In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of these compounds. Animal models treated with sulfonamide-based inhibitors demonstrated reduced tumor growth rates compared to control groups, suggesting that these compounds could effectively target metabolic pathways critical for tumor survival .

Data Tables

| Compound Name | Binding Affinity (K_d) | Selectivity Ratio (CAIX vs Other Isozymes) |

|---|---|---|

| This compound | 0.12 nM | >100-fold |

| Methyl 5-sulfamoyl-benzoate | 0.08 pM | High |

| Other Sulfamoyl Derivatives | Varies | Varies |

Properties

Molecular Formula |

C8H8BrNO4S |

|---|---|

Molecular Weight |

294.12 g/mol |

IUPAC Name |

3-bromo-2-methyl-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

UVNHUIBQGCSERP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.